
1-Phenyl-2-(propan-2-ylidene)hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetone N’-phenylsemicarbazone is an organic compound with the molecular formula C10H13N3O. It is a derivative of semicarbazone, which is known for its interesting range of pharmacological properties, including antimicrobial, anticonvulsant, and antitumor activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetone N’-phenylsemicarbazone can be synthesized through the reaction of acetone with phenylsemicarbazide. The general procedure involves mixing acetone with phenylsemicarbazide in the presence of an acid catalyst, such as hydrochloric acid, and allowing the reaction to proceed at room temperature. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
This typically involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as continuous flow synthesis to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Acetone N’-phenylsemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield hydrazones or amines.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives depending on the substituents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, hydrazones, amines, and various substituted derivatives, depending on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
Acetone N’-phenylsemicarbazone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which acetone N’-phenylsemicarbazone exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, disrupting their normal function and leading to antimicrobial or antitumor effects. The compound’s molecular targets include enzymes and receptors involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Acetone semicarbazone
- Acetone thiosemicarbazone
- Phenylsemicarbazide
Uniqueness
Acetone N’-phenylsemicarbazone is unique due to its specific coordination chemistry and the stability of its metal complexes. Compared to acetone semicarbazone and acetone thiosemicarbazone, it exhibits lower toxicity and higher selectivity in its biological activities .
Propiedades
Número CAS |
5877-04-3 |
|---|---|
Fórmula molecular |
C10H13N3O |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-phenyl-1-(propan-2-ylideneamino)urea |
InChI |
InChI=1S/C10H13N3O/c1-8(2)12-13(10(11)14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,11,14) |
Clave InChI |
ALJGTPBZYQPNAC-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN(C1=CC=CC=C1)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-1-(2-naphthyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007243.png)
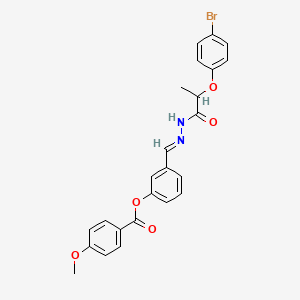

![1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride](/img/structure/B12007270.png)
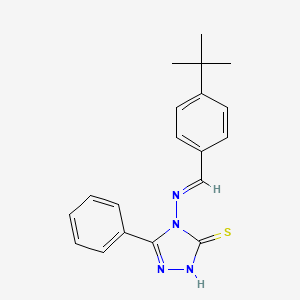
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007292.png)
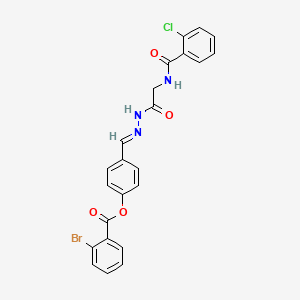

![[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12007308.png)
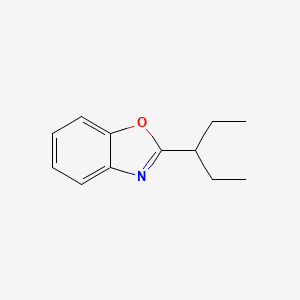
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12007316.png)
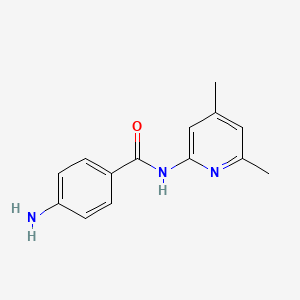
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007330.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007341.png)
